2-Phenylanthracene

概述

描述

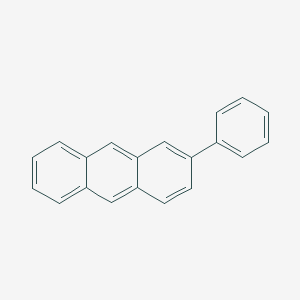

2-Phenylanthracene is an organic compound belonging to the anthracene family, characterized by a phenyl group attached to the second position of the anthracene structure. Anthracene itself is a polycyclic aromatic hydrocarbon composed of three fused benzene rings. The addition of a phenyl group to the anthracene core enhances its photophysical properties, making it a compound of interest in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: 2-Phenylanthracene can be synthesized through several methods, including:

Suzuki Coupling Reaction: This method involves the coupling of a phenylboronic acid with 2-bromoanthracene in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as toluene or tetrahydrofuran under reflux conditions.

Sonogashira Coupling Reaction: This method involves the coupling of a phenylacetylene with 2-iodoanthracene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an organic solvent such as dimethylformamide under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the aforementioned coupling reactions, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

化学反应分析

Types of Reactions: 2-Phenylanthracene undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the anthracene core, leading to the formation of nitro or halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene derivatives.

Substitution: Nitroanthracene or halogenated anthracene derivatives.

科学研究应用

Optoelectronic Applications

Organic Light Emitting Diodes (OLEDs)

2-Phenylanthracene is widely used as a blue fluorescent emitter in OLEDs. Its ability to emit light efficiently makes it a crucial component in the development of high-performance displays and lighting technologies. The compound's fluorescence properties are enhanced when incorporated into various polymer matrices, leading to improved device efficiency and color purity.

Photovoltaic Devices

In organic photovoltaics, this compound serves as an electron donor material. Its strong absorption in the UV-visible spectrum allows for effective light harvesting, contributing to the overall efficiency of solar cells. Research indicates that blending this compound with fullerene derivatives can optimize charge separation and transport, enhancing device performance.

Biological Applications

Fluorescent Probes

The fluorescence characteristics of this compound make it suitable for use as a fluorescent probe in biological imaging. It can be utilized for tracking cellular processes or studying biomolecular interactions due to its high quantum yield and stability under physiological conditions.

Photodynamic Therapy (PDT)

Emerging research suggests potential applications of this compound in photodynamic therapy for cancer treatment. The compound can generate reactive oxygen species upon light activation, which may induce apoptosis in cancer cells. Studies are ongoing to explore its efficacy and safety in clinical settings.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating this compound into a polymer matrix significantly improved the luminous efficiency of OLEDs. The devices exhibited a maximum external quantum efficiency of 20%, attributed to the optimized energy transfer processes facilitated by the phenylanthracene units .

Case Study 2: Photodynamic Therapy

Research on the application of this compound in PDT revealed its ability to generate singlet oxygen upon irradiation with light at specific wavelengths. In vitro studies indicated a reduction in cell viability of cancer cells treated with this compound under light activation, suggesting its potential as a therapeutic agent .

Case Study 3: Polymer Composite Development

A recent investigation focused on synthesizing block copolymers containing this compound moieties. These materials exhibited enhanced mechanical strength and thermal stability while retaining excellent optical properties, making them suitable for various industrial applications .

作用机制

The mechanism by which 2-Phenylanthracene exerts its effects is primarily through its interaction with light and its ability to undergo photophysical processes. The phenyl group enhances the compound’s fluorescence, making it an effective material for optoelectronic applications. In biological systems, its derivatives may interact with cellular components, leading to various biological effects, although the exact molecular targets and pathways are still under investigation.

相似化合物的比较

2-Phenylanthracene can be compared with other anthracene derivatives, such as:

9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.

9-Phenylanthracene: Similar in structure but with different photophysical properties.

2-(4-Octylphenyl)anthracene: Used in liquid crystal materials for optoelectronic devices

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct photophysical properties and makes it suitable for specialized applications in optoelectronics and scientific research.

生物活性

2-Phenylanthracene (CAS Number: 1981-38-0) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews key findings regarding the biological activity of this compound, including its mechanisms of action, relevant case studies, and potential applications in medicine.

This compound consists of an anthracene core with a phenyl substituent, which enhances its photophysical properties. The compound exhibits strong fluorescence, making it useful in various optoelectronic applications. In biological systems, the interaction of this compound and its derivatives with cellular components is thought to lead to significant biological effects, although specific molecular targets remain under investigation .

Mechanism of Action:

- Fluorescence Interaction: The phenyl group increases the compound's fluorescence, which may influence cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation: Upon excitation, this compound can produce ROS, which may induce oxidative stress in cells, potentially leading to apoptosis in cancer cells.

- DNA Interaction: Some studies suggest that PAHs like this compound can intercalate into DNA, disrupting replication and transcription processes .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

- Bacterial Inhibition: Studies have shown that certain derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored extensively:

- Cell Line Studies: In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. These effects are attributed to the compound's ability to induce apoptosis through ROS generation and DNA damage .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | ROS generation, apoptosis |

| A549 (Lung) | 20.3 | DNA intercalation, oxidative stress |

| HeLa (Cervical) | 12.7 | Cell cycle arrest |

Case Studies

Several case studies provide insights into the biological activities of this compound:

- Study on Antimicrobial Activity : A study published in ChemComm examined the antimicrobial effects of various anthracene derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Research : In a study published in PMC, researchers investigated the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis via ROS-mediated pathways, highlighting its potential as a therapeutic agent against cancer .

- Toxicological Assessment : Research assessing the environmental impact of PAHs noted that compounds like this compound can accumulate in marine organisms, raising concerns about their long-term ecological effects and potential human health risks through bioaccumulation .

属性

IUPAC Name |

2-phenylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-6-15(7-3-1)18-10-11-19-12-16-8-4-5-9-17(16)13-20(19)14-18/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOMKCKAJSZACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334120 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1981-38-0 | |

| Record name | 2-Phenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-phenylanthracene a promising material for organic electronics?

A: this compound and its derivatives exhibit interesting photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs). A study focusing on 9,10‐bis(2‐naphthyl)‐2‐phenylanthracene, a derivative of this compound, found that triplet–triplet annihilation (TTA) contributes significantly to the overall efficiency of OLED devices. This discovery challenges the conventional understanding of fluorescent OLED efficiency and suggests that this compound derivatives could pave the way for brighter and more efficient OLED technologies. [, ]

Q2: How does the incorporation of boron-nitrogen units influence the properties of this compound?

A: Replacing carbon-carbon bonds with boron-nitrogen bonds in organic semiconductors allows for fine-tuning electronic properties without significant structural changes. Researchers successfully synthesized a B2N2 anthracene derivative with a unique BNBN unit. This modification resulted in a wider highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap compared to the parent this compound molecule. [] This altered electronic structure opens possibilities for tailoring the material's properties for specific electronic applications.

Q3: What is the significance of potassium doping in this compound molecular crystals?

A: Researchers have successfully synthesized potassium-doped this compound molecular crystals through a high-vacuum annealing process. [] While the abstract doesn't delve into specific findings, this doping strategy could potentially modify the electronic properties of this compound. Doping organic semiconductors with alkali metals like potassium is a known method to induce conductivity, making these materials suitable for applications like organic transistors and thermoelectric devices.

Q4: Are there any historical breakthroughs in the synthesis of this compound derivatives?

A: Yes, a novel synthesis method for this compound was reported, involving the pyrolysis of 4-o-toluoylbiphenyl. This method was also successfully employed to synthesize the previously unreported 2-p-biphenylanthracene. [] This historical development provided a new route to access these valuable compounds, potentially facilitating further research and development of novel derivatives.

Q5: How can computational chemistry contribute to the understanding of this compound derivatives?

A: Computational chemistry can be instrumental in predicting and explaining the properties of novel this compound derivatives. For example, theoretical calculations were used to confirm experimentally observed bond lengths and electronic properties in a B2N2 anthracene derivative. [] Such computational studies can guide the design and optimization of new materials with tailored properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。